1-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylpiperidine
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Overview
Description
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-2-methylpiperidine is an organic compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol It is characterized by a piperidine ring substituted with a methoxy-dimethylphenyl group and an additional methyl group
Preparation Methods
The synthesis of 1-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2,3-dimethylbenzyl chloride with 2-methylpiperidine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon and sodium hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-2-methylpiperidine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-2-methylpiperidine can be compared with other similar compounds, such as:
1-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperidine: This compound has a similar structure but differs in the position of the dimethyl groups on the phenyl ring.
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidine: Another similar compound with slight variations in the substituents on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications in scientific research
Properties
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-7-5-6-10-17(12)11-15-8-9-16(18-4)14(3)13(15)2/h8-9,12H,5-7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRWRXWLLGXKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C(=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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